24(28)-デヒドロエルゴステロール

説明

Ergosta-5,7,22,24(28)-tetraen-3beta-ol is a 3beta-sterol having double bonds in the 5-, 7- and 22-positions and a methylene group at position 24. It has a role as a Saccharomyces cerevisiae metabolite. It is a 3beta-sterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a 5alpha-ergostane.

Ergosta-5,7,22,24(28)-tetraen-3beta-ol is a natural product found in Cyanidium caldarium, Arabidopsis thaliana, and other organisms with data available.

ergosta-5,7,22,24(28)-tetraen-3beta-ol is a metabolite found in or produced by Saccharomyces cerevisiae.

科学的研究の応用

抗寄生虫療法

24(28)-デヒドロエルゴステロール: は、特定の寄生生物におけるステロールメチルトランスフェラーゼ活性の潜在的な阻害剤として同定されています . この化合物は、アカントアメーバ・カステラーニなどの寄生虫が引き起こす感染症の治療に使用できます。これらの感染症は、角膜炎や肉芽腫性アメーバ性脳炎などの重篤な状態につながる可能性があります。 この化合物は、栄養型のアメーバの増殖を阻害し、哺乳類細胞に対する毒性が低いことから、抗寄生虫薬開発の有望な候補となっています .

酵母におけるステロイドの生体生産

酵母は、ステロイドの生体生産のための宿主として研究されてきました。そして、24(28)-デヒドロエルゴステロールはこのプロセスにおいて役割を果たします。 これは、ジモステロールからフェコステロールへの変換に関与しており、酵母細胞膜の必須成分であるエルゴステロールの生合成におけるステップです . この経路は、製薬および農業的に重要なステロイドを生成するために不可欠です。

膜の流動性と透過性の調節

真核生物では、24(28)-デヒドロエルゴステロールなどのステロールは、膜の流動性と透過性を調節するために不可欠です。 それらは、細胞膜の構造的完全性を維持し、適切な細胞機能を促進する上で重要な役割を果たします .

特殊代謝産物の前駆体

24(28)-デヒドロエルゴステロール: は、多様な生物活性を有する、幅広い特殊代謝産物の前駆体として役立ちます。 これらの代謝産物には、高等真核生物におけるステロイドホルモン、シグナル分子、および防御分子が含まれ、それらの生物活性は大きな関心を集めています .

抗ウイルス薬の発見

24(28)-デヒドロエルゴステロールの誘導体を含むいくつかのフィトステロイドは、抗ウイルス活性を示します。 それらのユニークな作用機序は、新規抗ウイルス薬の発見と開発のための興味深いリード構造となっています .

研究のための部分合成

24(28)-デヒドロエルゴステロールの部分合成は達成されており、その特性と潜在的な用途を研究するために使用されてきました。 これには、さまざまな科学的研究における標識形態の使用が含まれており、生物系におけるその役割の理解を深めています .

特性

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFQJKZSFOZDJY-CVGLIYDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

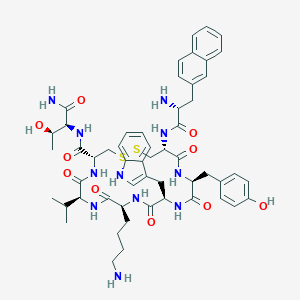

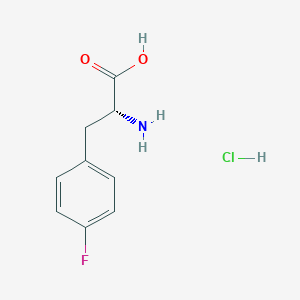

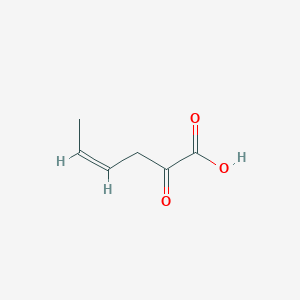

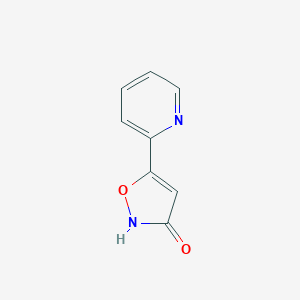

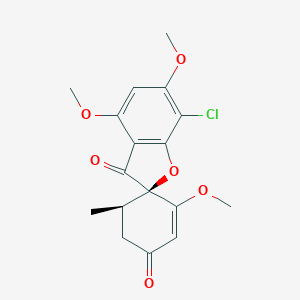

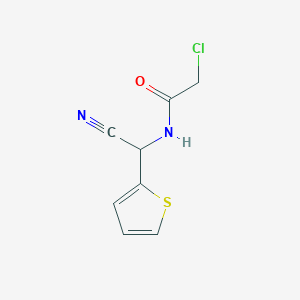

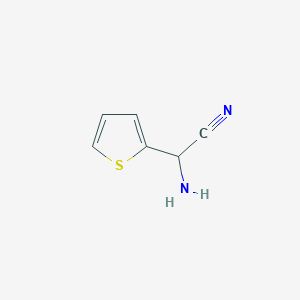

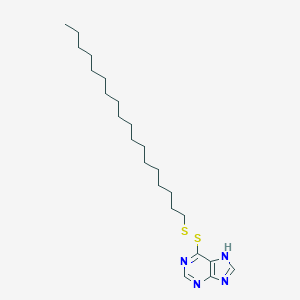

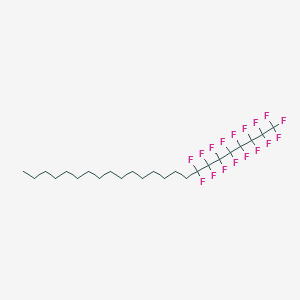

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 24(28)-Dehydroergosterol in yeast cells?

A: 24(28)-Dehydroergosterol is a precursor to ergosterol [], the main sterol in yeast cell membranes, and plays a crucial role in membrane fluidity and permeability [].

Q2: How does the carbon source affect 24(28)-Dehydroergosterol levels in yeast?

A: Studies show that the type of carbon source significantly influences 24(28)-Dehydroergosterol accumulation in Saccharomyces cerevisiae. For instance, glucose tends to decrease 24(28)-Dehydroergosterol levels [, , ], while ethanol as a sole carbon source leads to its increased accumulation, sometimes even at the expense of other sterols [].

Q3: Can mutations in yeast impact 24(28)-Dehydroergosterol production?

A: Yes, mutations in specific genes can alter sterol composition in yeast, including 24(28)-Dehydroergosterol. Research has identified several genes (pol 1, 2, 3, 4, and 5) involved in polyene resistance in Saccharomyces cerevisiae, and mutations in these genes directly impact sterol biosynthesis []. For instance, mutants in the pol 2 gene lack 24(28)-Dehydroergosterol completely []. Similarly, nys1 and nys3 mutants show distinct alterations in sterol content, with nys3 lacking both ergosterol and 24(28)-Dehydroergosterol [].

Q4: Is there a link between 24(28)-Dehydroergosterol and nystatin resistance in yeast?

A: Interestingly, a study on a nystatin-resistant Saccharomyces cerevisiae mutant revealed similar total sterol content and ergosterol:24(28)-Dehydroergosterol ratios compared to the parent strain []. This suggests that while alterations in sterol biosynthesis pathways are observed in some resistant strains, nystatin resistance might not always be directly linked to changes in 24(28)-Dehydroergosterol levels. The study suggests that alterations in cell wall components, particularly fatty acid composition, could play a role in the resistance mechanism [].

Q5: Are there any newly identified compounds related to 24(28)-Dehydroergosterol in plant-pathogen interactions?

A: Research on the interaction between oil palm roots and the fungal pathogen Ganoderma boninense revealed nine new compounds in the infected root cell wall lipids []. Among these, Ergosta-5,7,22,24(28)-tetraen-3beta-ol, which is another name for 24(28)-Dehydroergosterol, was identified []. This finding suggests a potential role of 24(28)-Dehydroergosterol in plant defense mechanisms against fungal pathogens.

Q6: How does oxygen availability influence 24(28)-Dehydroergosterol metabolism in Saccharomyces cerevisiae?

A: The presence of oxygen is crucial for sterol biosynthesis in Saccharomyces cerevisiae []. While oxygen limitation doesn't significantly affect the early steps of sterol synthesis, it impacts the later stages, particularly demethylation and desaturation reactions leading to ergosterol []. Interestingly, under anaerobic conditions, a shift in sterol metabolism is observed, with a decrease in 24(28)-Dehydroergosterol and an increase in ergosterol and episterol accumulation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。